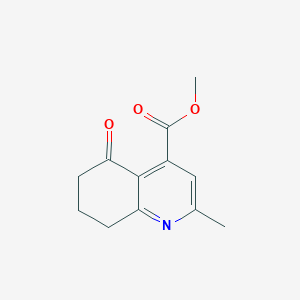
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number: 155537-02-3 . It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl (aroyl)pyruvic acids . The reaction of methyl aroylpyruvates with aniline begins with an attack by the amine nitrogen atom at the C-2 carbon atom of the ester . As a result, 2-substituted methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are formed .Molecular Structure Analysis
The structure of the compound was established by X-ray structural analysis . According to the data from X-ray crystallographic analysis, the compound crystallizes in a centrosymmetric space group of the monoclinic system . The conjugation system of the heterocycle is planar within 0.05 Å, and the C (3) atom deviates from the ring plane by 0.63 Å .科学研究应用
Synthesis of Indole Derivatives
“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using “Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate”, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has created interest among researchers to synthesize a variety of indole derivatives .
Antibacterial Applications
Many polyhydroquinoline derivatives, which can be synthesized using “Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate”, have notable antibacterial activity . This makes them valuable in the development of new antibacterial drugs .
Antimycobacterial Applications
Polyhydroquinoline derivatives also exhibit antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anticancer Applications
“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” and its derivatives have shown potential in anticancer applications . The compounds can be used in the development of new anticancer drugs .
Cardiotonic Applications
Polyhydroquinoline derivatives have been noted for their cardiotonic action . This suggests potential applications in the treatment of heart diseases .
Synthesis of 3,4-Dihydropyrimidin-2-Ones
“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” can be used in the efficient synthesis of 3,4-dihydropyrimidin-2-ones . These compounds have various biological activities and are used in medicinal chemistry .
Antiviral Applications
Indole derivatives synthesized using “Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential applications in the development of new antiviral drugs .
属性
IUPAC Name |
methyl 2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-6-8(12(15)16-2)11-9(13-7)4-3-5-10(11)14/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRKMDQOZBUPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)CCCC2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

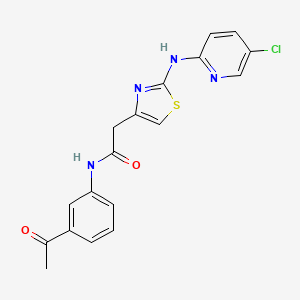
![(2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2459540.png)
![methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2459544.png)
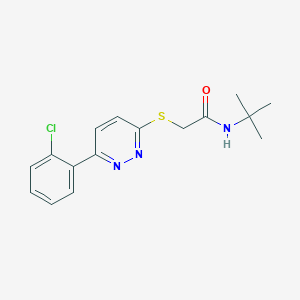
![6-{[4-(2-chlorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2459547.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid](/img/structure/B2459548.png)

![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)


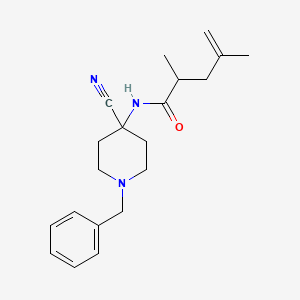
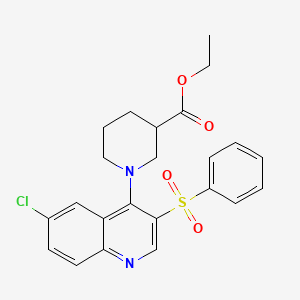
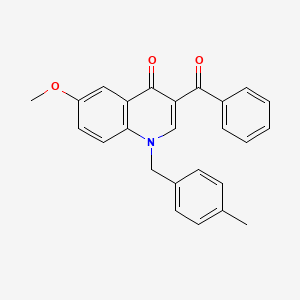
![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2459560.png)